N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a dimethylamino group, a phenyl ring, and a pyrazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:
- N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5-NEOPENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical reactivity and potential applications. The unique combination of functional groups in N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE makes it distinct and valuable for targeted research and development.
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C15H19N5O2/c1-10-13(15(22)19-17-10)8-14(21)18-16-9-11-4-6-12(7-5-11)20(2)3/h4-7,9,13H,8H2,1-3H3,(H,18,21)(H,19,22)/b16-9+ |
InChI Key |
WICKXWLROFVQRI-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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